Cas no 66491-03-0 (7-Amino-3,4-dihydroisoquinolin-1(2H)-one)

7-Amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound featuring an amino-substituted isoquinoline scaffold. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and cardiovascular disorders. Its rigid bicyclic framework enhances binding affinity to biological targets, while the amino group provides a handle for further functionalization. The compound’s stability under physiological conditions makes it suitable for drug development applications. Additionally, its synthetic accessibility and compatibility with diverse reaction conditions underscore its utility in constructing complex pharmacophores. Researchers value this intermediate for its potential in designing novel therapeutic agents with improved efficacy and selectivity.
7-Amino-3,4-dihydroisoquinolin-1(2H)-one structure
66491-03-0 structure
Product Name:7-Amino-3,4-dihydroisoquinolin-1(2H)-one
CAS No:66491-03-0
MF:C9H10N2O
MW:162.188501834869
MDL:MFCD08437645
CID:964083
PubChem ID:13152844
Update Time:2025-06-28

7-Amino-3,4-dihydroisoquinolin-1(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 7-Amino-3,4-dihydroisoquinolin-1(2H)-one
    • 7-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE
    • 1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-
    • 7-AMINO-3,4-DIHYDRO-1(2H)-ISOQUINOLINONE
    • 7-AMINO-1,2,3,4-TETRAHYDROISOQUINOLIN-1-ONE
    • VNUQVKZHEBCTNT-UHFFFAOYSA-N
    • AB45199
    • AB0062238
    • ST2419017
    • Z5008
    • MDL: MFCD08437645
    • Inchi: 1S/C9H10N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4,10H2,(H,11,12)
    • InChI Key: VNUQVKZHEBCTNT-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C=CC=2CCN1)N

Computed Properties

  • Exact Mass: 162.07900
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Topological Polar Surface Area: 55.1

Experimental Properties

  • Density: 1.237
  • Boiling Point: 495.9°C at 760 mmHg
  • Flash Point: 253.7°C
  • Refractive Index: 1.621
  • PSA: 55.12000
  • LogP: 1.46470

7-Amino-3,4-dihydroisoquinolin-1(2H)-one Security Information

7-Amino-3,4-dihydroisoquinolin-1(2H)-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

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7-Amino-3,4-dihydroisoquinolin-1(2H)-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:66491-03-0)7-Amino-3,4-dihydroisoquinolin-1(2H)-one
Order Number:A835475
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:33
Price ($):322.0
Email:sales@amadischem.com

Additional information on 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

Comprehensive Overview of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 66491-03-0)

7-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 66491-03-0) is a heterocyclic organic compound with significant potential in pharmaceutical and biochemical research. This compound, characterized by its isoquinoline backbone, has garnered attention due to its structural similarity to bioactive molecules involved in neurological and metabolic pathways. Researchers are increasingly exploring its derivatives for applications in drug discovery, particularly targeting enzyme inhibition and receptor modulation.

The 7-Amino functional group in this compound enhances its reactivity, making it a versatile intermediate for synthesizing more complex molecules. Recent studies highlight its role in developing central nervous system (CNS) therapeutics, aligning with the growing demand for novel treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. Searches for "isoquinoline derivatives in neurology" and "CAS 66491-03-0 applications" have surged, reflecting its relevance in cutting-edge research.

From a synthetic chemistry perspective, 7-Amino-3,4-dihydroisoquinolin-1(2H)-one offers a robust scaffold for medicinal chemistry optimizations. Its hydrogenation-ready dihydroisoquinoline core allows for selective functionalization, a feature frequently queried in databases like SciFinder and Reaxys. The compound’s low molecular weight and high solubility in polar solvents further enhance its utility in high-throughput screening assays.

Environmental and green chemistry considerations are also driving interest in this compound. With the rise of sustainable synthesis methods, researchers are investigating catalyst-free routes to produce 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, addressing queries like "eco-friendly isoquinoline synthesis." Its biodegradability profile remains an active area of study, particularly for industrial-scale applications.

In the context of computational chemistry, this compound serves as a model for molecular docking simulations. Its rigid yet flexible structure allows researchers to predict binding affinities with protein targets, a topic frequently searched alongside "CADD (computer-aided drug design)." The CAS No. 66491-03-0 is often cross-referenced in patents related to kinase inhibitors and GPCR ligands.

Quality control protocols for 7-Amino-3,4-dihydroisoquinolin-1(2H)-one emphasize HPLC purity and NMR validation, critical for reproducibility in academic and industrial labs. FAQs such as "how to characterize isoquinoline derivatives" underscore the need for standardized analytical methods. The compound’s stability under ambient conditions also makes it a practical choice for global supply chains.

Emerging trends in precision medicine have further elevated the importance of this molecule. Its potential as a biomarker precursor or diagnostic probe is being explored, coinciding with searches for "small molecules in theranostics." Collaborative efforts between chemists and biologists aim to unlock its full pharmacological potential while adhering to FDA guidelines for preclinical development.

In summary, 7-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 66491-03-0) represents a multifaceted tool in modern chemistry and life sciences. Its intersection with drug discovery, sustainable synthesis, and computational modeling ensures its continued prominence in scientific literature and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:66491-03-0)7-Amino-3,4-dihydroisoquinolin-1(2H)-one
A835475
Purity:99%
Quantity:5g
Price ($):322.0
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